molecular formula C21H17ClFNO5 B5533246 1,3-benzodioxol-5-ylmethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

1,3-benzodioxol-5-ylmethyl 4-(2-chloro-6-fluorophenyl)-2-methyl-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarboxylate

Cat. No. B5533246
M. Wt: 417.8 g/mol
InChI Key: IMLCNRMATREJPD-UHFFFAOYSA-N
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Description

The compound belongs to a class of organic molecules with potential for varied applications, including medicinal chemistry and materials science. Its structure suggests a complex synthesis pathway and intriguing chemical and physical properties.

Synthesis Analysis

Synthesis of similar complex organic compounds often involves multi-step reactions, starting from simpler precursors. For instance, the synthesis of related boric acid ester intermediates with benzene rings is achieved through substitution reactions, as confirmed by spectroscopy and crystallography techniques (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of such compounds is typically confirmed using Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) calculations are also employed to predict and compare molecular structures and properties (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity of complex molecules can involve interactions with various reagents, leading to a range of products. For instance, related compounds exhibit specific reactions based on their functional groups, as seen in studies involving pyrrolidine derivatives and their antimicrobial activity (Attia et al., 2014).

properties

IUPAC Name

1,3-benzodioxol-5-ylmethyl 4-(2-chloro-6-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClFNO5/c1-11-19(13(8-18(25)24-11)20-14(22)3-2-4-15(20)23)21(26)27-9-12-5-6-16-17(7-12)29-10-28-16/h2-7,13H,8-10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLCNRMATREJPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CC(=O)N1)C2=C(C=CC=C2Cl)F)C(=O)OCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClFNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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